molecular formula C20H23N5O B11110176 (1,3-Dimethyl-1H-pyrazol-5-yl)(3-((5-methyl-2-phenyl-1H-imidazol-1-yl)methyl)azetidin-1-yl)methanone

(1,3-Dimethyl-1H-pyrazol-5-yl)(3-((5-methyl-2-phenyl-1H-imidazol-1-yl)methyl)azetidin-1-yl)methanone

Cat. No.: B11110176
M. Wt: 349.4 g/mol
InChI Key: WVDFXYPYBHCJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and imidazole moieties

Preparation Methods

The synthesis of 1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE involves multiple steps, each requiring specific reagents and conditions:

  • Synthesis of 1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDINE

      Reagents: 1,3-dimethyl-1H-pyrazole-5-carboxylic acid, azetidine, coupling agents (e.g., EDC, HOBt).

      Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at room temperature or slightly elevated temperatures.

  • Formation of the Imidazole Ring

      Reagents: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine, benzylamine, formaldehyde.

      Conditions: The reaction is conducted under reflux conditions in a suitable solvent, such as ethanol or methanol.

  • Final Coupling

      Reagents: 1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidine, 5-methyl-2-phenyl-1H-imidazole.

      Conditions: The final coupling step is performed using a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents at room temperature.

      Products: Oxidized derivatives of the pyrazole or imidazole rings.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduced forms of the carbonyl or imine groups.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

      Conditions: Performed in polar solvents at controlled temperatures.

      Products: Substituted derivatives at the pyrazole or imidazole rings.

Scientific Research Applications

1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE has diverse applications in scientific research:

  • Medicinal Chemistry

      Antimicrobial Agents: Potential use as a scaffold for developing new antibiotics.

      Anticancer Research: Investigated for its ability to inhibit cancer cell proliferation.

  • Biological Studies

      Enzyme Inhibition: Studied for its inhibitory effects on specific enzymes involved in metabolic pathways.

      Receptor Binding: Explored for its binding affinity to various biological receptors.

  • Industrial Applications

      Catalysis: Used as a ligand in catalytic reactions for organic synthesis.

      Material Science:

Mechanism of Action

The mechanism of action of 1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE involves its interaction with molecular targets such as enzymes and receptors. The compound’s heterocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, its ability to bind to receptors can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

1-{[1-(1,3-DIMETHYL-1H-PYRAZOLE-5-CARBONYL)AZETIDIN-3-YL]METHYL}-5-METHYL-2-PHENYL-1H-IMIDAZOLE can be compared with other similar compounds:

  • 1,3-Dimethyl-5-methoxypyrazole

      Similarity: Both contain the pyrazole ring.

      Difference: The presence of the azetidine and imidazole rings in the target compound provides additional functional diversity.

  • 1-Phenyl-3-methyl-5-pyrazolone

      Similarity: Both have a pyrazole core.

      Difference: The target compound has a more complex structure with additional heterocyclic rings.

  • 5-Methyl-2-phenyl-1H-imidazole

      Similarity: Both contain the imidazole ring.

      Difference: The target compound includes a pyrazole and azetidine moiety, enhancing its chemical properties.

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-[(5-methyl-2-phenylimidazol-1-yl)methyl]azetidin-1-yl]methanone

InChI

InChI=1S/C20H23N5O/c1-14-9-18(23(3)22-14)20(26)24-11-16(12-24)13-25-15(2)10-21-19(25)17-7-5-4-6-8-17/h4-10,16H,11-13H2,1-3H3

InChI Key

WVDFXYPYBHCJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)CN3C(=CN=C3C4=CC=CC=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.